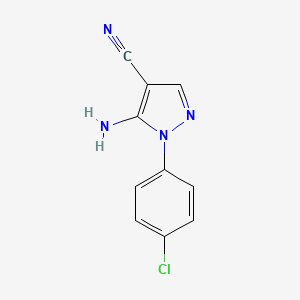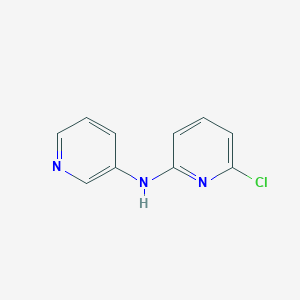![molecular formula C12H10ClNS B1348306 2-[(4-Chlorphenyl)sulfanyl]anilin CAS No. 37750-29-1](/img/structure/B1348306.png)
2-[(4-Chlorphenyl)sulfanyl]anilin
Übersicht
Beschreibung
2-[(4-Chlorophenyl)sulfanyl]aniline is a useful research compound. Its molecular formula is C12H10ClNS and its molecular weight is 235.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Chlorophenyl)sulfanyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Chlorophenyl)sulfanyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Industrielle Verwendung
Diese Verbindung wird in der chemischen Industrie zur Herstellung verschiedener Produkte verwendet. Sie wird oft als Baustein bei der Synthese komplexerer Moleküle verwendet .
Anodische C–H-Sulfonierung
In einer Studie wurde sie in einer übergangsmetall- und oxidationsmittelfreien, gerichteten, anodischen C–H-Sulfonierung von N,N-disubstituierten Anilinen mit Sulfinaten verwendet . Diese Reaktion verläuft effizient unter milden (Raumtemperatur-) und übergangsmetall- und chemischen Oxidationsmittel-freien Bedingungen und ermöglicht die Bildung von C–S-Bindungen über die gerichtete Aktivierung von ortho- oder para-C–H-Bindungen zur Aminogruppe mit breitem Substratspektrum und exzellenter Spezifität .
Synthese von Arylsulfonen
Arylsulfone sind als eine wichtige Klasse organischer Moleküle anerkannt, da sie eine einzigartige biologische Aktivität und vielfältige Anwendungen von der Chemie bis zur Physik haben . Die Verbindung „2-[(4-Chlorphenyl)sulfanyl]anilin“ kann bei der Synthese von Arylsulfonen verwendet werden .
Arzneimittelsynthese
Zum Beispiel kann Dapsone, ein bevorzugtes Medikament gegen Lepra, unter Verwendung dieser Verbindung synthetisiert werden .
Elektrochemische Synthese
Die elektrochemische Synthese hat sich aufgrund ihrer Sicherheit und Nachhaltigkeit zu einem leistungsstarken Werkzeug in der organischen Synthese entwickelt . Die Verbindung „this compound“ kann in der elektrochemischen Synthese verwendet werden .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLUOCTZACJYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326962 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37750-29-1 | |
| Record name | 2-[(4-Chlorophenyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37750-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EC 609-474-9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037750291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 2-[(4-chlorophenyl)thio] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)



![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)





